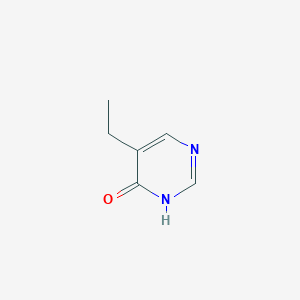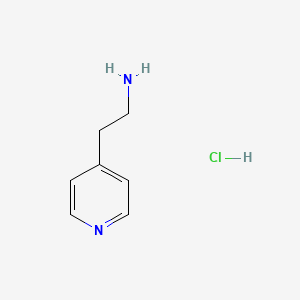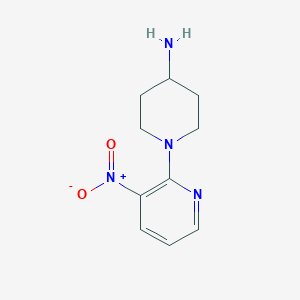![molecular formula C9H6ClF3O2 B1315536 [3-(Trifluoromethyl)phenoxy]acetyl chloride CAS No. 85630-83-7](/img/structure/B1315536.png)
[3-(Trifluoromethyl)phenoxy]acetyl chloride
Vue d'ensemble
Description
“[3-(Trifluoromethyl)phenoxy]acetyl chloride” is a chemical compound with the molecular formula C9H6ClF3O2 and a molecular weight of 238.59 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “[3-(Trifluoromethyl)phenoxy]acetyl chloride” is1S/C9H6ClF3O2/c10-8(14)5-15-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving “[3-(Trifluoromethyl)phenoxy]acetyl chloride” are not available, related compounds such as “3-(Trifluoromethyl)pyrazoles” have been known to undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .Physical And Chemical Properties Analysis
“[3-(Trifluoromethyl)phenoxy]acetyl chloride” has a molecular weight of 238.59 . More detailed physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Synthesis of Porphyrin Compounds
[3-(Trifluoromethyl)phenoxy]acetyl chloride: is utilized in the synthesis of porphyrin compounds, which are critical for studying photodynamic therapy for cancer treatment. The compound has been used to create 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin , a molecule that shows promise in the field of medicinal chemistry due to its potential applications in imaging and as a therapeutic agent .
Development of Gliptins
In the pharmaceutical industry, this chemical serves as a precursor in the development of gliptins, which are a class of drugs used to treat diabetes. Gliptins work by inhibiting the enzyme DPP-4, which plays a role in glucose metabolism. The synthesis of these drugs is crucial for providing new treatments for diabetes and related metabolic disorders .
Material Science Enhancements
The compound is also significant in material science, where it contributes to the production of m-aryloxy phenols. These are used as antioxidants, ultraviolet absorbers, and flame retardants in the manufacturing of plastics, adhesives, and coatings. This application is vital for improving the thermal stability and flame resistance of various materials .
Neuroscience Research
In neuroscience, the compound’s derivatives are explored for their potential effects on neurotransmitters and receptors. For instance, studies on migraine pathophysiology have shown that certain trifluoromethyl compounds can influence levels of CGRP, a peptide linked to migraine attacks. This research could lead to new insights into the treatment of migraines and other neurological conditions .
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-8(14)5-15-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWXHNTUPXGBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60521241 | |
| Record name | [3-(Trifluoromethyl)phenoxy]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Trifluoromethyl)phenoxy]acetyl chloride | |
CAS RN |
85630-83-7 | |
| Record name | [3-(Trifluoromethyl)phenoxy]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

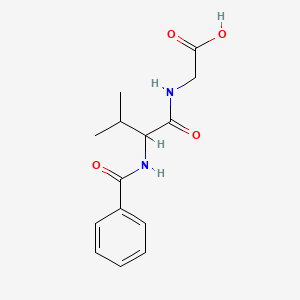

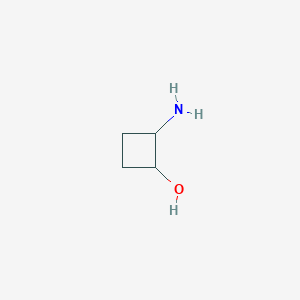
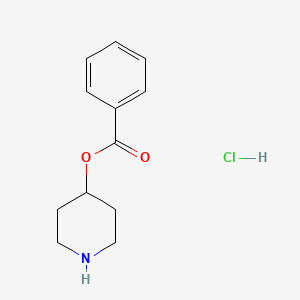
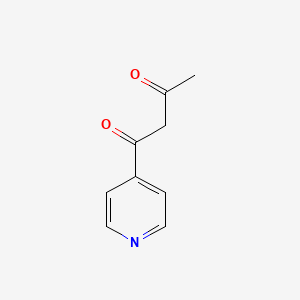
![1-[2-(Benzyloxy)-5-bromophenyl]ethanone](/img/structure/B1315464.png)
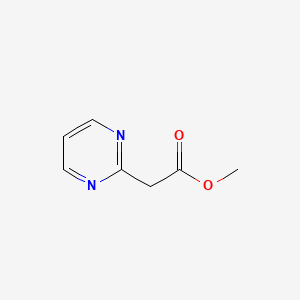
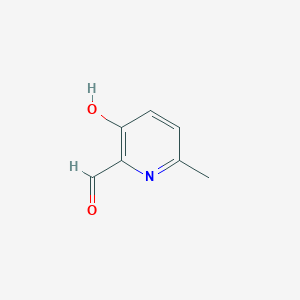
![5-Methoxybenzo[d]thiazole](/img/structure/B1315470.png)
